2,6-Dichlorobenzaldehyde

Overview

Description

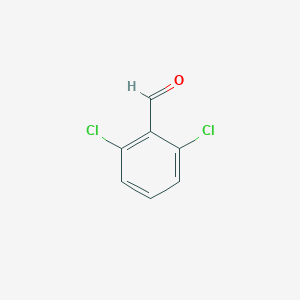

2,6-Dichlorobenzaldehyde (CAS: 83-38-5; molecular formula: C₇H₄Cl₂O; molecular weight: 175.01 g/mol) is a halogenated aromatic aldehyde with two chlorine substituents at the 2- and 6-positions of the benzene ring. It is a light-sensitive, pale-yellow crystalline solid with a melting point of 71°C and a boiling point of 231°C at 8 mmHg . Its solubility in polar solvents like ethanol and ether, coupled with its stability, makes it a versatile intermediate in organic synthesis. Industrially, it is used to produce dyes (e.g., Acid Mordant Blue B), pharmaceuticals (e.g., dicloxacillin sodium), and agrochemicals .

Synthetic routes include chlorination of 2,6-dichlorotoluene under catalytic conditions and condensation reactions with amines or ketones to form Schiff bases or α,β-unsaturated ketones .

Preparation Methods

Chlorination-Hydrolysis of 2,6-Dichlorotoluene

Reaction Mechanism and Process

The most industrially viable method involves the chlorination of 2,6-dichlorotoluene (2,6-DCT) followed by hydrolysis . The process occurs in two stages:

Stage 1: Chlorination

2,6-DCT reacts with chlorine gas (Cl₂) under catalytic phosphorus pentachloride (PCl₅) and ultraviolet (UV) light (50,000–500,000 lm intensity, 1000–6000K color temperature) . The reaction proceeds at 80–150°C, yielding 2,6-dichlorobenzyl dichloride. Key parameters include:

Stage 2: Hydrolysis

The dichloride intermediate undergoes hydrolysis in a mixture of formic acid/acetic acid and zinc chloride (ZnCl₂) at reflux . The acid solvent ratio (20–300:100 relative to dichloride) and ZnCl₂ (2–15%) critically influence yield and purity .

Optimization and Industrial Advantages

-

Byproduct management : Hydrochloric acid (HCl) is recovered as a saleable byproduct, while excess Cl₂ is neutralized into hypochlorite solutions .

-

Scalability : Continuous flow systems and photochemical catalysis enhance efficiency and reduce energy consumption .

Table 1: Chlorination-Hydrolysis Process Parameters

| Parameter | Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | 80–150°C | Higher temps accelerate Cl₂ uptake |

| Cl₂ Flow Rate | 25–80 kg/h | Prevents overchlorination |

| PCl₅ Catalyst | 0.4–2.0 wt% | Reduces side reactions |

| Hydrolysis Solvent | Formic acid/acetic acid | Stabilizes aldehyde intermediate |

Reduction of 2,6-Dichlorobenzonitrile

Reaction Conditions

An alternative laboratory-scale method reduces 2,6-dichlorobenzonitrile to the aldehyde using lithium diisopropylmorpholinoaluminum hydride (LDBMOA) . The reaction occurs in tetrahydrofuran (THF)/hexane at 0°C for 30 minutes, achieving a 97% yield .

Limitations and Applications

-

Cost : LDBMOA is expensive, limiting industrial adoption.

-

Purity : Requires chromatographic purification, unlike the chlorination method.

-

Use case : Suitable for small-scale synthesis of high-purity standards .

Comparative Analysis of Methods

Efficiency and Cost

| Method | Yield | Purity | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Chlorination-Hydrolysis | ~99% | 99.8–99.95% | Low | Industrial |

| Nitrile Reduction | 97% | >95% | High | Laboratory |

Chemical Reactions Analysis

Reaction Pathway

-

Chlorination :

-

Hydrolysis :

Byproduct Management

-

Hydrogen chloride gas is absorbed to produce hydrochloric acid.

-

Excess chlorine is neutralized with NaOH or lime to yield sodium hypochlorite or calcium hypochlorite .

Continuous Oxidation Method

This method employs 2,6-dichlorotoluene in a tubular reactor with hydrogen peroxide .

Reaction Conditions

| Parameter | Example 1 | Example 2 | Example 4 |

|---|---|---|---|

| Temperature | 60°C | 65°C | 105°C |

| Residence Time | 60s | 200s | 600s |

| H₂O₂ : Substrate | 3:1 | 2:1 | 2:1 |

| Conversion Rate | 50.3% | 56.0% | 50.7% |

| Yield | 27.1% | 31.7% | 29.1% |

Key Observations

-

Higher temperatures (>100°C) reduce yields due to side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chlorination-Hydrolysis | High purity (99.95%), scalable | Requires hazardous Cl₂ gas handling |

| Continuous Oxidation | Mild conditions, continuous operation | Lower yields (~30%) |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

DCBA serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly important in the production of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as nucleophilic addition and condensation, making it a valuable building block for more complex molecules .

Synthesis of Benzoylurea Compounds

DCBA is instrumental in synthesizing benzoylurea derivatives, which are significant in agricultural chemistry as herbicides and insecticides. For instance, it is used in the preparation of active ingredients like hexaflumuron and diflubenzuron .

Antimicrobial Properties

Research has indicated that DCBA exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Salmonella typhi, suggesting potential applications in developing new antibacterial agents .

Anticancer Potential

DCBA has also been investigated for its anticancer properties. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves targeting cellular pathways related to DNA synthesis and repair, particularly in rapidly dividing cells .

Industrial Applications

Dyes and Pigments

In industrial applications, DCBA is used in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors suitable for textiles and other materials .

Production of Agrochemicals

DCBA is utilized in formulating agrochemicals, particularly as a sterilant and herbicide precursor. Its derivatives play a crucial role in pest control formulations .

Case Study 1: Kinetic Study of Reaction with 2-Aminobenzamide

A kinetic study published by Shahraki et al. (2016) investigated the reaction between 2-aminobenzamide and DCBA to produce 2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. The study analyzed the effects of temperature and solvents on reaction rates using UV/vis spectrophotometry, revealing that the reaction was enthalpy controlled under specific conditions .

Case Study 2: Synthesis of Thiosemicarbazone Derivatives

Another research focused on synthesizing thiosemicarbazone derivatives from DCBA, showcasing its potential as an antimicrobial agent. The synthesized compound exhibited significant activity against multiple bacterial strains, indicating its applicability in medicinal chemistry .

Summary Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Synthesis of benzoylurea compounds |

| Antimicrobial Activity | Effective against various bacterial strains | Potential antibacterial agents |

| Anticancer Research | Induces apoptosis in cancer cell lines | Development of anticancer therapies |

| Industrial Chemicals | Used in dyes and pigments | Textile dyes |

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties and Structural Effects

The position and number of halogen substituents on benzaldehyde derivatives significantly influence their electronic and steric properties. For example:

- 2,6-Dichlorobenzaldehyde : The two chlorine atoms at the 2- and 6-positions create steric hindrance and electron-withdrawing effects, stabilizing intermediates like zwitterionic azomethine ylides .

- 3,4-Dichlorobenzaldehyde : Chlorine substituents at the 3- and 4-positions provide less steric hindrance but stronger electronic effects due to proximity to the aldehyde group.

- 2-Chlorobenzaldehyde : A single chlorine substituent at the 2-position offers moderate steric effects and weaker electron withdrawal compared to dichloro derivatives.

Reactivity in Organic Reactions

Transition-State Stabilization and Activation Energies

In cycloaddition reactions, this compound stabilizes intermediates (e.g., azomethine ylides) more effectively than unsubstituted benzaldehyde. However, its transition-state energies are higher (+3.6 kcal/mol for the rate-limiting step), leading to slower reaction kinetics but easier trapping of reactive intermediates .

Regioselectivity in Aldehyde-Mediated Reactions

The steric bulk of this compound enhances regioselectivity in reactions. For instance, in a study comparing dichlorobenzaldehyde isomers:

- This compound yielded a product ratio of >25:1 in favor of the desired regioisomer.

- 2,4-Dichlorobenzaldehyde reduced the ratio to 2.6:1.

- 3,4-Dichlorobenzaldehyde further decreased the ratio to 1:1 .

This highlights the dominance of steric factors over electronic effects in controlling regioselectivity.

Biological Activity

2,6-Dichlorobenzaldehyde (DCBA) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

This compound is characterized by the molecular formula CHClO and a molecular weight of 175.01 g/mol. It typically appears as white to yellow needle-like crystals with a melting point of 68-72 °C. The compound is soluble in organic solvents such as ethanol and ether but is insoluble in water .

The synthesis of DCBA often involves chlorination reactions of 2,6-dichlorotoluene under specific conditions. A common method includes the use of phosphorus pentachloride as a catalyst and subsequent hydrolysis to yield the aldehyde . The following table summarizes various synthetic methods:

| Method | Conditions | Yield |

|---|---|---|

| Chlorination of 2,6-Dichlorotoluene | 50-250 °C with PCl | High |

| Hydrolysis of Dichlorobenzyl Chloride | Acidic conditions (formic/acetic acid) | High |

Antimicrobial Properties

Research indicates that DCBA exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness as a disinfectant and sterilant in agricultural settings. Its application in formulating agricultural chemicals highlights its role in pest control and disease management .

Kinetic Studies

A study explored the kinetics of the reaction between 2-aminobenzamide and DCBA to produce 2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. The reaction was monitored spectrophotometrically, revealing that DCBA significantly influences the rate of reaction depending on solvent type and pH levels. Specifically, reactions in acidic environments showed different rate-determining steps compared to neutral conditions, suggesting that DCBA's reactivity can be modulated by environmental factors .

Cytotoxicity and Pharmacological Potential

In pharmacological contexts, DCBA has been studied for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism appears to involve oxidative stress pathways, although more detailed studies are required to elucidate specific interactions at the molecular level.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that formulations containing DCBA effectively reduced bacterial counts in contaminated agricultural products, illustrating its potential as a biocide .

- Pharmacological Research : In vitro studies indicated that DCBA could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through ROS generation .

Q & A

Basic Research Questions

Q. How do purity grades of 2,6-Dichlorobenzaldehyde (e.g., GR, AR, CP) impact experimental reproducibility in organic synthesis?

- Methodological Answer : Higher-purity grades (e.g., GR, 98%+) minimize interference from impurities, critical for reproducible results in sensitive reactions like nucleophilic substitutions. For instance, GR-grade material is recommended for mechanistic studies to avoid side reactions caused by residual solvents or byproducts . Lower-purity grades (CP or LR) may suffice for preliminary synthesis but require additional purification steps (e.g., recrystallization or column chromatography) to ensure consistency.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Gas Chromatography (GC) : Used to monitor reaction progress and purity, as demonstrated in electrosynthesis studies (e.g., using an HP-5 column with flame ionization detection) .

- Single-Crystal X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding patterns (e.g., O—H⋯N interactions in oxime derivatives) with precision (R-factor < 0.032) .

- Melting Point Analysis : Confirms identity and purity (lit. range: 69–71°C) .

Q. How can researchers optimize the synthesis of this compound from precursors like 2,6-dichlorotoluene?

- Methodological Answer :

- Electrochemical Methods : Mediated iodide systems achieve high yields (~85%) under controlled chloride ion concentrations (e.g., 0.1 M LiCl in ethanol) .

- Oxidative Hydrolysis : Using MnO₂ or CrO₃ oxidants, but requires careful temperature control (60–80°C) to avoid over-oxidation to carboxylic acids .

Advanced Research Questions

Q. What computational strategies reconcile discrepancies between experimental and theoretical activation energies in this compound reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : M06-2X/6-311++G** calculations align with experimental activation energies (e.g., 26–27 kcal/mol for rate-limiting steps in redox-neutral aromatization) .

- Transition-State Analysis : Stabilization effects from chlorine substituents reduce zwitterionic intermediate energies but increase TS barriers by ~3.6 kcal/mol compared to benzaldehyde .

Q. How do crystallographic software tools (e.g., SHELX) enhance structural determination of this compound derivatives?

- Methodological Answer :

- SHELXL Refinement : Achieves high-resolution structures (e.g., R-factor = 0.032) by modeling anisotropic displacement parameters and hydrogen-bonding networks .

- ORTEP-3 Visualization : Renders molecular packing diagrams to analyze steric effects from chlorine substituents in asymmetric units .

Q. What experimental design considerations mitigate decomposition risks during storage or handling of this compound?

- Methodological Answer :

- Storage Conditions : Protect from light and moisture (room temperature, desiccated) to prevent aldol condensation or oxidation .

- Inert Atmospheres : Use argon/vacuum for prolonged storage of labile intermediates (e.g., oximes) .

Q. Key Notes

- Safety : Prioritize GR/AR grades to reduce hazardous impurities (e.g., residual chlorides) .

- Software Tools : SHELX suites are indispensable for crystallography but require validation against experimental data .

- Mechanistic Insights : Chlorine’s electron-withdrawing effects dominate reaction pathways, necessitating tailored computational models .

Properties

IUPAC Name |

2,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIYKWPEFRFTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024970 | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish flakes or fine off-white powder. Pungent odor. (NTP, 1992), Yellowish or off-white solid with a pungent odor; [CAMEO] Off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

275 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83-38-5 | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/781ADM5611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158 to 160 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.